molecular formula C20H13ClF3N5O2 B2724769 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1021046-07-0

2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2724769
CAS RN: 1021046-07-0
M. Wt: 447.8
InChI Key: POZIXACZRLSXHG-UHFFFAOYSA-N
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Description

The compound “2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide” is a nitrogen-containing heterocyclic compound . It is related to the pyrazolopyrimidine class of compounds, which are known for their biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis procedure of a related compound, 4-chloro-1-phenyl-1H-pyrazolo [3,4-d]pyrimidine, has been reported in the literature .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been synthesized using different catalysts and methods like RuAAC and Nickel (II) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the utility of related heterocyclic compounds in synthesizing new derivatives with significant antimicrobial properties. For instance, Bondock et al. (2008) utilized a similar acetamide as a key intermediate for the synthesis of new coumarins, pyridines, pyrroles, thiazoles, and aminopyrazoles, which were then evaluated for their antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer and Antimicrobial Activities

Another study highlighted the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety. These compounds, derived from a similar acetamide, exhibited anticancer and antimicrobial activities, pointing to the potential of such molecules in drug development (Riyadh, Kheder, & Asiry, 2013).

Antioxidant and Antitumor Evaluation

The research also extends to evaluating the antioxidant and antitumor potential of newly synthesized derivatives. Hamama et al. (2013) investigated certain N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities, revealing promising results that underscore the importance of structural modification in enhancing biological activity (Hamama, Gouda, Badr, & Zoorob, 2013).

Novel Coordination Complexes and Antioxidant Activity

Moreover, the formation of novel coordination complexes with pyrazole-acetamide derivatives, exhibiting significant antioxidant activity, demonstrates the versatility of these compounds in forming structurally complex and biologically active molecules (Chkirate et al., 2019).

Future Directions

The development and targeted synthesis of azolo [1,2,4]triazines, a class of compounds related to the one , remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5O2/c21-13-7-5-12(6-8-13)16-9-17-19(31)28(25-11-29(17)27-16)10-18(30)26-15-4-2-1-3-14(15)20(22,23)24/h1-9,11H,10H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZIXACZRLSXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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